Disulfoton sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVJOVPVLOJPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041901 | |
| Record name | Disulfoton sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-06-5 | |
| Record name | Disulfoton sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disyston sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfoton sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disyston sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISULFOTON SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9083NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Transformation and Metabolic Pathways of Disulfoton Sulfone
Formation from Parent Disulfoton (B1670778)
Disulfoton sulfone is primarily formed through the oxidative biotransformation of the parent compound, disulfoton. This process involves the oxidation of the thioether sulfur atom within the disulfoton molecule. inchem.orgcdc.gov
Oxidative Biotransformation Mechanisms
The oxidative biotransformation of disulfoton is a key activation pathway, leading to the formation of metabolites that are often more potent inhibitors of acetylcholinesterase than the parent compound. inchem.orgcdc.govca.gov
Role of Monooxygenases (e.g., Cytochrome P-450, Flavin Monooxygenase)
Enzymes, particularly monooxygenases, play a critical role in the oxidative metabolism of disulfoton. Cytochrome P-450 (CYP) monooxygenases and flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases (FMO) are involved in this process. cdc.govca.gov Studies using human liver microsomes indicate that the sulfoxidation of thioether pesticides like disulfoton is predominantly driven by P450 (85-90%) compared to FMO (10-15%). nih.gov Specific human CYP isoforms, including CYP1A2, 3A4, 2B6, 2C91, 2C92, 2C18, 2C19, and 2D6*1, have shown activity in disulfoton sulfoxidation. nih.gov FAD-dependent monooxygenase purified from pig liver microsomes has been shown to oxidize disulfoton specifically to disulfoton sulfoxide (B87167), but not further to the sulfone. cdc.gov This suggests that while FMOs are involved in the initial sulfoxidation step, the subsequent oxidation to the sulfone may primarily involve cytochrome P-450 or other mechanisms. cdc.govca.gov
Sequential Oxidation Processes
The formation of this compound from disulfoton occurs through sequential oxidation steps. The initial step involves the oxidation of the thioether sulfur to form disulfoton sulfoxide. inchem.orgcdc.govca.govchemicalbook.com this compound is then formed by the further oxidation of disulfoton sulfoxide. ca.govchemicalbook.com This sequential oxidation of the thioether sulfur is a major metabolic pathway for disulfoton. cdc.govca.gov
Metabolic Precursors: Disulfoton Sulfoxide
Disulfoton sulfoxide is a primary metabolic precursor to this compound. cdc.govca.govfao.org The oxidation of disulfoton sulfoxide yields this compound. ca.govchemicalbook.com Research indicates that the conversion of the sulfide (B99878) (in disulfoton) to the sulfoxide is considerably more rapid than the oxidation of the sulfoxide to the sulfone. inchem.org
Data from studies in rats illustrate the presence of disulfoton sulfoxide and this compound as metabolites. For example, in the livers of rats 30 minutes after intraperitoneal injection with disulfoton, disulfoton sulfoxide and this compound were identified, with disulfoton sulfoxide present at a higher percentage than this compound. cdc.govcdc.gov
Table 1: Disulfoton and Metabolite Levels in Rat Liver (30 mins post-injection)
| Compound | Percentage in Liver cdc.govcdc.gov |
| Disulfoton Sulfoxide | 11.3% |
| This compound | 2.4% |
Note: Data based on analysis 30 minutes following intraperitoneal injection of disulfoton in rats.
Further Biotransformation of this compound
Once formed, this compound can undergo further biotransformation. One significant pathway involves the formation of oxygen analogs. ca.govfao.orgwikipedia.orgepa.gov
Formation of Oxygen Analogs (Oxons)
This compound can be further oxidized to its oxygen analog, disulfoton oxon sulfone (also referred to as demeton (B52138) S-sulfone). ca.govfao.orgwikipedia.orgepa.gov This involves the oxidation of the thiono-sulfur (P=S) group to a phosphoryl-oxygen (P=O) group. inchem.orgcdc.gov The formation of oxons is another key activation pathway for organophosphate pesticides, as the P=O compounds are generally more potent inhibitors of acetylcholinesterase. inchem.orgmdpi.comresearchgate.net While disulfoton oxon sulfone is a known metabolite, some studies suggest that the formation of sulfone oxons may primarily occur via the oxidation of disulfoton sulfoxide and this compound, rather than directly from disulfoton oxon. chemicalbook.com
In plants, disulfoton oxon sulfone has been identified as a main metabolite along with this compound, disulfoton oxygen analogue sulfoxide, and disulfoton. fao.org In environmental settings, such as chlorinated water, disulfoton has been shown to form stable sulfone oxons. researchgate.netnih.gov
This compound Oxon Generation
The generation of the oxon analog of this compound, known as this compound oxon or demeton S-sulfone, is a key step in the metabolic activation of disulfoton. This transformation involves the oxidative desulfuration of the phosphorothioate (B77711) (P=S) group in this compound to a phosphate (B84403) (P=O) group cdc.govinchem.orgca.govregulations.govresearchgate.netepa.gov. This oxidation is primarily catalyzed by enzymes such as cytochrome P450 monooxygenase and Flavin adenine dinucleotide (FAD) monooxygenase in biological systems, particularly in the liver cdc.govca.govcdc.gov.
Research findings have identified this compound oxon as a metabolite in various studies. For instance, it has been detected in the urine and blood of individuals exposed to disulfoton, as well as in in vivo and in vitro metabolism studies in rats and mice cdc.govca.govinchem.org. Studies in rats showed that this compound oxon (demeton S-sulfone) was present in the liver after administration of disulfoton cdc.govca.gov.
Data from in vitro hepatic metabolism studies in rats illustrate the formation of various metabolites, including this compound and demeton S-sulfone (this compound oxon). One study reported the identification of disulfoton sulfoxide (11.3%), this compound (2.4%), demeton S-sulfoxide (26.7%), and demeton S-sulfone (59.6%) in the livers of rats 30 minutes after intraperitoneal injection with disulfoton cdc.govca.gov.
| Metabolite | Percentage in Rat Liver (30 mins post-injection) |
|---|---|
| Disulfoton Sulfoxide | 11.3% |
| This compound | 2.4% |
| Demeton S-Sulfoxide | 26.7% |
| Demeton S-Sulfone | 59.6% |
This data highlights that while this compound is formed, it is further metabolized to its oxon analog, demeton S-sulfone, which is present in significantly higher amounts in the liver at this time point cdc.govca.gov.
Hydrolytic Cleavage Products
Hydrolysis represents a crucial detoxification pathway for disulfoton and its oxidative metabolites, including this compound cdc.govca.govwikipedia.orgnih.gov. This process involves the cleavage of ester or thioester bonds within the molecule, leading to the formation of more polar, less toxic metabolites that are more readily excreted from the body, primarily in the urine cdc.govca.gov.
This compound can undergo hydrolytic cleavage, contributing to the pool of hydrolysis products. The primary sites for hydrolysis in organophosphate pesticides like disulfoton and its metabolites are the P-S-C and P-O-C linkages inchem.orgca.gov. Hydrolysis of disulfoton and its oxidation products, including this compound, yields various dialkyl phosphate and thiophosphate esters cdc.govca.govnih.gov.
Specific hydrolysis products identified in the metabolism of disulfoton and its metabolites include diethyl phosphate (DEP), diethyl thiophosphate (DETP), and diethyl dithiophosphate (B1263838) (DEDPT) cdc.govca.govnih.gov. These compounds are considered major urinary metabolites in rats dosed with disulfoton cdc.govca.gov. Studies analyzing the urine of individuals exposed to disulfoton have also detected these hydrolysis products, indicating that these detoxification pathways are active in humans ca.govnih.gov.
Research has shown that the rate of hydrolysis can vary depending on the specific compound and the environmental conditions, such as pH cdc.gov. While hydrolysis in water can be slow, it is a significant metabolic fate in biological systems ca.govcdc.gov. The formation of these polar hydrolysis products facilitates the elimination of disulfoton metabolites from the organism cdc.govca.gov.
| Hydrolysis Product | Detection in Studies |
| Diethyl Phosphate (DEP) | Identified as major urinary metabolite in rats; detected in human urine cdc.govca.govnih.gov. |
| Diethyl Thiophosphate (DETP) | Identified as major urinary metabolite in rats; detected in human urine cdc.govca.govnih.gov. |
| Diethyl Dithiophosphate (DEDPT) | Detected in human urine ca.govnih.gov. |
| Inorganic Phosphate | Identified as a hydrolysis product nih.gov. |
These hydrolytic cleavage products represent detoxification products, in contrast to the oxon metabolites which are generally associated with increased toxicity due to cholinesterase inhibition inchem.orgregulations.gov.
Environmental Fate and Spatiotemporal Dynamics of Disulfoton Sulfone
Degradation Pathways in Environmental Matrices
The degradation of disulfoton (B1670778) sulfone in the environment occurs through both abiotic and biotic processes.
Abiotic Degradation Processes
Abiotic processes, such as hydrolysis and photodegradation, play a role in the transformation of disulfoton sulfone.
Hydrolysis Kinetics
Hydrolysis is the breakdown of a compound by reaction with water. While disulfoton itself is considered essentially stable to hydrolysis at 20°C across a range of pH values (pH 4, 7, and 9), hydrolyzing more rapidly at higher temperatures (40°C) epa.gov, information specifically on the hydrolysis kinetics of this compound is less readily available in the provided search results. However, hydrolysis is a known metabolic pathway for organophosphates like disulfoton and its oxidation products, leading to the formation of more polar metabolites cdc.gov.
Photodegradation Mechanisms
Photodegradation involves the breakdown of compounds through exposure to light. Disulfoton is not susceptible to direct photolysis in sunlight, but it can undergo photosensitized oxidation, likely through reaction with singlet oxygen, forming its sulfoxide (B87167) and trace amounts of the sulfone when adsorbed on soil surfaces and exposed to sunlight nih.govcdc.gov. In aqueous environments, photosensitized oxidation also contributes to the formation of this compound and disulfoton sulfoxide cdc.gov. Studies on the photodegradation of disulfoton in water under UV irradiation have identified this compound as a possible degradate epa.govresearchgate.net. Research indicates that UVB light is primarily responsible for the photodegradation of disulfoton in the environment, with sulfoxide compounds thought to remain stable as photolysis products psu.edu.
Biotic Degradation Processes (Microbial Metabolism)
Microbial metabolism is a significant pathway for the degradation of disulfoton and the formation and transformation of its sulfone metabolite in environmental matrices like soil and water.
Aerobic Soil Metabolism
In aerobic soil environments, disulfoton is rapidly oxidized to its sulfoxide and then to the sulfone nih.govcdc.govepa.gov. This compound is reported as a major product of aerobic metabolism in soil, reaching significant levels epa.gov. While parent disulfoton degrades relatively quickly in aerobic soil, its sulfoxide and sulfone degradates are indicated to be more persistent cdc.govepa.govepa.govpsu.edu. One study indicated that this compound remained fairly stable over a 42-week period in a sandy loam soil epa.gov. Studies have detected this compound in deeper soil layers, suggesting its mobility cdc.govresearchgate.net.
Aerobic Aquatic Metabolism
In aerobic aquatic environments, disulfoton sulfoxide and this compound are also formed in substantial amounts from the degradation of the parent compound regulations.gov. This compound is identified as a major product of aerobic aquatic metabolism epa.gov. Studies have shown that disulfoton sulfoxide has a half-life of 2 to 3 months in aerobic aquatic environments, while this compound is more stable, with a half-life of 6 to 8 months regulations.gov. However, some earlier assessments noted insufficient data on the aerobic aquatic degradation rates of disulfoton and its metabolites to fully characterize their fate and transport in water resources epa.gov.
Data Tables
Based on the search results, here is a summary of some reported half-life data related to disulfoton and its sulfone, highlighting the persistence of the sulfone.
| Compound | Matrix | Condition | Half-life | Source |
| Disulfoton | Rhine River water | pH 7.9, 11°C (Nov 1986 environmental) | 170 days | nih.govcdc.gov |
| Disulfoton | Water | pH 7, 25°C | 103 days | nih.govcdc.gov |
| Disulfoton | Water | pH 7, simulated aquatic environment | 2.87 days | epa.gov |
| Disulfoton | Soil (various) | Field conditions | 1 week to 6 months | epa.gov |
| Disulfoton | Sandy loam soil | Field, incorporated to 10 cm | ~1 week | epa.gov |
| Disulfoton | Soil | Aerobic | 2-17 days | epa.gov |
| Disulfoton | Soil | Anaerobic | 275 days | epa.gov |
| Disulfoton | Soil (sandy loam) | Natural sunlight | 2.4 days | epa.gov |
| Disulfoton | Water | Aqueous photolysis | 3.9 days | regulations.gov |
| Disulfoton sulfoxide | Sandy loam soil | Aerobic | 8-10 weeks | epa.gov |
| Disulfoton sulfoxide | Aerobic aquatic | 2-3 months | regulations.gov | |
| This compound | Sandy loam soil | Aerobic | Fairly stable over 42 weeks | epa.gov |
| This compound | Aerobic aquatic | 6-8 months | regulations.gov | |
| This compound | Soil | >64 days | cdc.gov | |
| This compound | Soil | Field dissipation | Up to 367 days | epa.gov |
Environmental Persistence and Half-Life Determination
The persistence of this compound in the environment is a key factor in assessing its potential long-term impact. Studies have investigated its degradation rates and half-lives in different media, revealing that it is generally more persistent than its parent compound, disulfoton.
Persistence in Soil Systems
This compound demonstrates notable persistence in soil environments. Studies indicate that once formed from the degradation of disulfoton, the sulfone metabolite can remain relatively stable for extended periods. Reported half-lives for this compound in soil vary, but are consistently longer than those of the parent compound and disulfoton sulfoxide. Some research indicates half-lives ranging from 6 to 8 months regulations.gov, while other findings suggest persistence for over 42 weeks epa.gov or even greater than 200 days epa.gov. One study reported that while disulfoton and disulfoton sulfoxide degraded in ≤32 days in soil, this compound persisted for >64 days. cdc.gov The persistence can be influenced by soil type and environmental conditions. cdc.gov
Table 1: Reported Persistence of this compound in Soil
| Metabolite | Persistence/Half-life | Conditions/Notes | Source |
| This compound | 6 to 8 months | Aerobic metabolism studies | regulations.gov |
| This compound | Fairly stable over 42 weeks | Sandy loam soil | epa.gov |
| This compound | >200 days | Limited data suggests greater persistence than parent | epa.gov |
| This compound | >64 days | Compared to disulfoton and sulfoxide (≤32 days) | cdc.gov |
Persistence in Aquatic Systems
While specific half-life data for this compound in aquatic systems is less extensively documented compared to soil, the available information suggests that the sulfone degradate is more persistent in water than the parent disulfoton. epa.gov Disulfoton itself undergoes transformation and degradation in water through processes including abiotic hydrolysis, photosensitized oxidation, and biodegradation, with photosensitized oxidation producing this compound and sulfoxide. cdc.govca.gov The greater persistence of the degradates implies they can remain in aquatic environments for a longer duration than the parent compound. epa.gov
Environmental Mobility and Transport Mechanisms
The mobility of this compound is crucial for understanding its potential to move away from application sites and enter other environmental compartments, such as groundwater and surface water.
Leaching Potential to Groundwater
This compound exhibits a higher mobility in soil compared to the parent compound, leading to a greater potential for leaching to groundwater. epa.govepa.govcdc.govepa.gov Studies have shown that this compound can move into deeper soil layers cdc.gov and has been detected at depths up to 18 inches. epa.gov The mobility of oxidation products like the sulfone is expected to be influenced by soil's cation exchange properties, with mobility decreasing as cation exchange potential increases. cdc.gov While disulfoton itself has been detected infrequently and at low concentrations in groundwater, the increased mobility and persistence of its sulfone degradate suggest a higher likelihood of groundwater contamination by the sulfone. epa.govcdc.govca.govepa.gov Use of the chemical in areas with permeable soils, particularly where the water table is shallow, may result in groundwater contamination. epa.gov Groundwater monitoring data has shown detections of this compound at low levels in some areas. epa.gov
Runoff Dynamics from Agricultural Lands
Disulfoton and its degradation products, including the sulfone, can be transported from agricultural fields through runoff. epa.govcdc.govca.gov This transport can occur with water in the dissolved phase and also sorbed to eroding soil particles. cdc.gov Disulfoton, with a water solubility of 25 mg/L, is expected to be found mainly in runoff water. cdc.gov While specific data on the proportion of this compound in runoff compared to the parent is limited in the provided results, the general understanding of pesticide runoff indicates that both dissolved and sorbed phases contribute to the transport of compounds and their stable degradates.
Plant Uptake and Translocation within Crop Systems
Disulfoton is known to be a systemic insecticide, absorbed by the root systems of plants and translocated to the aerial parts. cdc.govca.govcdc.govwikipedia.org Within the plant, disulfoton is metabolized to its sulfoxide, sulfone, and oxons. cdc.govcdc.gov The concentrations of disulfoton and its metabolites, including the sulfone, in plant tops are dependent on the applied dosage in the soil and the type of plant. cdc.govcdc.gov The levels of the parent compound and its metabolites typically reach a maximum concentration in plants within days or weeks after application and then tend to decrease. cdc.govcdc.gov This translocation means that this compound is present within the plant matrix following disulfoton application.
Table 2: Environmental Mobility and Transport Mechanisms
| Mechanism | Behavior of this compound | Contributing Factors | Source |
| Leaching to Groundwater | More mobile than parent; greater potential to leach; detected in deeper soil layers and groundwater. | Soil type (permeability, cation exchange capacity), water table depth. | epa.govepa.govcdc.govepa.gov |
| Runoff from Agricultural Lands | Transported via runoff, both dissolved and sorbed to particles. | Rainfall intensity, soil type, slope, application method. | epa.govcdc.govca.gov |
| Plant Uptake and Translocation | Formed as a metabolite within plants; translocated to aerial parts. | Applied dosage, plant type. | cdc.govcdc.gov |
Advanced Analytical Methodologies for Disulfoton Sulfone Characterization
Sample Preparation and Extraction Techniques
Effective sample preparation is a crucial first step in the analytical workflow, designed to isolate Disulfoton (B1670778) sulfone from complex matrices and concentrate it for subsequent analysis. Various techniques have been developed and optimized for this purpose.
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. epa.govraykolgroup.com This method relies on the partitioning of compounds between a solid stationary phase (sorbent) and a liquid mobile phase. fishersci.ca For organophosphorus pesticide metabolites like Disulfoton sulfone, reversed-phase sorbents such as C18 are commonly employed. nih.gov
The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte with a suitable solvent. fishersci.ca The selection of the sorbent and elution solvent is critical and depends on the physicochemical properties of this compound and the sample matrix. SPE offers several advantages, including high recovery rates, significant reduction of matrix interference, and the ability to process large sample volumes, thereby achieving lower detection limits. It is a more efficient and environmentally friendly alternative to traditional liquid-liquid extraction, requiring smaller volumes of organic solvents.
Table 1: General Parameters for Solid-Phase Extraction of Organophosphorus Pesticides
| Parameter | Description | Common Choices for Organophosphorus Pesticides |
| Sorbent | The solid material that retains the analyte. | C18, Polymeric Sorbents (e.g., Bond Elut PPL) |
| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol, Acetonitrile (B52724) |
| Equilibration Solvent | Makes the sorbent compatible with the sample matrix. | Deionized Water, Buffer Solution |
| Sample Loading | The sample is passed through the sorbent. | Aqueous samples (groundwater, surface water) |
| Washing Solvent | Removes interfering compounds. | Water, Methanol/Water mixtures |
| Elution Solvent | Recovers the analyte from the sorbent. | Acetonitrile, Ethyl Acetate, Hexane |
This table presents a generalized overview. Specific conditions must be optimized for this compound and the particular sample matrix.
Dispersive Solid-Phase Extraction (d-SPE) is a cleanup technique that involves dispersing a small amount of sorbent material directly into the sample extract. gcms.cz This method is often used as a second step after an initial extraction, particularly in the QuEChERS methodology. nih.gov For the analysis of this compound in agricultural products, a combination of sorbents is often used in the d-SPE step to effectively remove interfering substances. nih.gov
A typical d-SPE procedure for this compound analysis involves adding a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and sometimes graphitized carbon black (GCB) to remove pigments and sterols, to the acetonitrile extract. nih.gov The mixture is then vortexed and centrifuged, and the cleaned supernatant is collected for analysis. nih.gov This technique is valued for its speed, simplicity, and low solvent consumption. gcms.cz
Cloud-Point Extraction (CPE) is an environmentally friendly preconcentration technique that utilizes the phase-separation behavior of non-ionic surfactants in aqueous solutions. researchgate.net When a solution containing a non-ionic surfactant is heated to a specific temperature, known as the cloud-point temperature, it becomes turbid, and a surfactant-rich phase separates from the bulk aqueous phase. researchgate.net Hydrophobic compounds like this compound are partitioned into the micellar phase and thus concentrated.
The efficiency of CPE is influenced by several factors, including surfactant concentration, temperature, and ionic strength of the solution. Triton X-114 is a commonly used surfactant for the extraction of organophosphorus pesticides. A crucial advantage of CPE is its high preconcentration factor and the use of small quantities of less toxic surfactants, aligning with the principles of green chemistry. researchgate.net However, a cleanup step is often necessary to remove the surfactant before analysis by Gas Chromatography to prevent column degradation. aensiweb.com
The QuEChERS methodology has become a dominant approach for the analysis of pesticide residues, including this compound, in a wide variety of food and agricultural matrices. mdpi.comnih.gov This method integrates sample extraction and cleanup into a streamlined process.
The procedure typically begins with the extraction of the homogenized sample with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the pesticides into the organic layer. nih.govepa.gov The subsequent cleanup step involves d-SPE, where a portion of the acetonitrile extract is treated with a combination of sorbents like PSA and C18 to remove matrix co-extractives. nih.govnih.gov The QuEChERS method is highly regarded for its high-throughput capabilities, minimal solvent usage, and broad applicability to a wide range of pesticides and matrices. epa.gov
Table 2: Representative QuEChERS Protocol for this compound in Agricultural Products
| Step | Procedure | Reagents/Sorbents | Purpose |
| 1. Extraction | Homogenized sample is vortexed with solvent. | Acetonitrile | Extraction of this compound and its parent compound/metabolites from the matrix. |
| 2. Salting Out | Salts are added to the extract, followed by shaking and centrifugation. | Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) | Induce phase separation between the aqueous and organic layers. |
| 3. Cleanup (d-SPE) | Supernatant is mixed with sorbents, vortexed, and centrifuged. | Primary Secondary Amine (PSA), C18 | Removal of interfering matrix components like organic acids, sugars, and lipids. |
| 4. Analysis | The final cleaned extract is ready for chromatographic analysis. | - | Quantification of this compound. |
This table outlines a typical QuEChERS workflow. Specific amounts of sample, solvent, salts, and sorbents are optimized based on the matrix. nih.govnih.gov
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the extract before its detection and quantification.
Gas Chromatography (GC) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like this compound. osha.gov In GC, the sample extract is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
For the analysis of Disulfoton and its metabolites, including the sulfone, the entire residue is often oxidized to a single, more stable compound, such as this compound, prior to GC analysis. osha.gov This approach simplifies the chromatography and improves sensitivity. The selection of the GC column and detector is critical for achieving the desired separation and sensitivity. Capillary columns, such as those with a DB-210 or similar stationary phase, are commonly used. restek.com
Selective detectors are often preferred for pesticide residue analysis to minimize interference from co-eluting matrix components. The Flame Photometric Detector (FPD), operating in phosphorus mode, is highly selective for phosphorus-containing compounds and is therefore well-suited for the analysis of this compound. restek.com The Sulfur Chemiluminescence Detector (SCD) is another excellent option, offering high selectivity and sensitivity for sulfur-containing compounds. gcms.cziltusa.comnih.gov
Table 3: Typical Gas Chromatography (GC) Parameters for Disulfoton Analysis
| Parameter | Description | Typical Setting |
| GC System | The instrument used for the analysis. | Gas Chromatograph with appropriate detector |
| Column | The stationary phase where separation occurs. | 30 m x 0.53 mm i.d., 1.0 µm df DB-210 Megabore capillary column restek.com |
| Carrier Gas | The mobile phase that transports the sample through the column. | Helium or Nitrogen |
| Injection Mode | The method of introducing the sample into the GC. | Splitless |
| Oven Temperature Program | A temperature gradient to optimize separation. | Initial temperature of 80°C, ramped to 300°C |
| Detector | The device used to detect the analyte as it elutes from the column. | Flame Photometric Detector (FPD) - Phosphorus Mode, restek.com Sulfur Chemiluminescence Detector (SCD) gcms.cziltusa.comnih.gov |
This table provides an example of GC conditions. The specific parameters, especially the temperature program, must be optimized for the specific instrument and column used.
Liquid Chromatography (LC)
Liquid chromatography (LC) serves as a foundational technique for the separation of this compound from complex sample matrices prior to detection. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the analysis of pesticide residues. ual.es In typical applications, LC systems utilize columns with specific stationary phases, such as C18, to achieve chromatographic separation based on the analyte's polarity.
Methodologies employing HPLC-MS/MS have demonstrated excellent recoveries, ranging from 85% to 113% for pesticides, including disulfoton metabolites, spiked at 0.001 mg/kg in various baby food matrices. waters.com Calibration curves for such methods typically show strong linearity over concentration ranges like 0.0005–0.0100 μg/mL, with correlation coefficients greater than 0.99. waters.com However, for certain compounds like disulfoton, achieving adequate response for confirmation ions at very low levels using standard HPLC-MS/MS can be challenging. waters.com
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher speed, resolution, and sensitivity. pageplace.dehplc.eu This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. pageplace.de UHPLC is particularly effective for separating and detecting a wide array of organic compounds, including pesticides and their metabolites. mdpi.com
The transition from HPLC to UHPLC for this compound analysis leads to notable improvements. For instance, a UHPLC-MS/MS method can overcome issues of low response seen in HPLC systems, successfully confirming the presence of disulfoton and its metabolites at levels as low as 0.001 mg/kg with good repeatability. waters.com In a specific study for the determination of disulfoton and its metabolites in agricultural products, analytes were separated on a Thermo Syncronis C18 column (150 mm × 2.1 mm, 5 μm) using a gradient elution with water and acetonitrile. nih.govsciengine.com This UHPLC-based method demonstrated high sensitivity and accuracy. nih.gov The enhanced performance of UHPLC not only reduces analysis time but also improves the precision of the results, as evidenced by lower relative standard deviations (%RSD) compared to HPLC methods. waters.com
Spectrometric and Other Detection Approaches
Mass Spectrometry (MS)
Mass spectrometry (MS) is the definitive detection method for the trace-level analysis of this compound, valued for its high sensitivity and selectivity. mdpi.com When coupled with a chromatographic technique like LC or UHPLC, MS-based methods can provide both qualitative and quantitative data. scripps.edu High-resolution mass spectrometry (HRMS) is particularly preferred for both targeted and non-targeted screening of pesticide residues in food samples. mdpi.com The ionization of analytes like this compound is commonly achieved using electrospray ionization (ESI), typically in the positive ion mode. waters.comnih.govsciengine.com
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and specificity of detection by performing two stages of mass analysis. A precursor ion (the ion of the target molecule) is selected in the first stage, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. ual.es This process allows for the creation of highly specific methods, such as Multiple Reaction Monitoring (MRM), which is a cornerstone of quantitative pesticide analysis. waters.comnih.gov
For this compound, specific precursor-to-product ion transitions are monitored. This technique provides robust confirmation of the analyte's identity and allows for accurate quantification even in complex matrices. wur.nl The use of MS/MS is crucial for multiresidue methods that simultaneously analyze for numerous pesticides. nih.govwur.nl
Triple Quadrupole Mass Spectrometry (QqQ-MS)
Triple quadrupole mass spectrometry (QqQ-MS) is a widely used configuration for performing tandem mass spectrometry and is considered a "workhorse" for targeted quantitative analysis in many fields. mdpi.com A QqQ instrument consists of two quadrupole mass analyzers separated by a third quadrupole that functions as a collision cell. mdpi.com This setup is exceptionally proficient at performing MRM scans, making it ideal for the routine monitoring of pesticide residues like this compound. waters.comresearchgate.net
Studies have demonstrated that LC-QqQ-MS/MS methods provide excellent sensitivity, selectivity, and a wide linear dynamic range for pesticide analysis. nih.gov For instance, a method developed for analyzing pesticides in dry rice and wheat flour used a UPLC system coupled to a triple quadrupole mass analyzer. researchgate.net In another study, a UHPLC-MS/MS method for disulfoton and its metabolites in agricultural products utilized MRM mode with positive electrospray ionization for selective quantification. nih.gov This approach yielded excellent linearity (R² ≥ 0.9981) over a concentration range of 2.0-200.0 μg/L and achieved a limit of quantification (LOQ) of 5.0 μg/kg. nih.gov
The table below summarizes the MS/MS transitions used for the identification of this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 307.0 | 125.0 | 97.0 |
| Data sourced from a presentation on LC-MS/MS analysis. wur.nl |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid technique that combines the stability of a quadrupole mass filter with the high mass resolution, mass accuracy, and rapid acquisition speed of a time-of-flight (TOF) analyzer. ual.esnih.gov This combination makes QTOF-MS a powerful tool for both the identification and quantification of compounds, as well as for untargeted screening of unknown contaminants. scripps.edunih.gov The high-resolution capability allows for the determination of a compound's elemental formula from its accurate mass, greatly aiding in its identification. ual.es
A robust analytical method using UHPLC-QTOF was developed for the simultaneous detection of 504 pesticides, including this compound, in various crops. mdpi.com This method demonstrated the capability of QTOF systems to provide reliable quantification and identification. The performance of this method for this compound across different crop matrices is detailed in the table below.
| Crop Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Brown Rice | 0.01 | 105.4 | 1.8 | 2.5 |
| Brown Rice | 0.1 | 90.1 | 4.6 | 2.5 |
| Soybean | 0.01 | 90.9 | 0.5 | 2.5 |
| Soybean | 0.1 | 110.0 | 1.9 | 2.5 |
| Mandarin | 0.01 | 103.9 | 3.1 | 5.0 |
| Mandarin | 0.1 | 97.6 | 2.8 | 5.0 |
| Potato | 0.01 | 106.6 | 0.6 | 5.0 |
| Potato | 0.1 | 103.0 | 0.6 | 5.0 |
| Data adapted from a study on multiresidue pesticide analysis using UHPLC-QTOF. mdpi.com |
While QqQ instruments are superior in targeted sensitivity, QTOF systems offer the significant advantage of being able to identify non-target compounds that would be missed in a strictly MRM-based method. nih.gov This makes LC-QTOF-MS an invaluable tool for comprehensive screening and characterization of metabolites like this compound. nih.gov
Ion Trap Detection
Ion trap mass spectrometers, particularly when coupled with gas chromatography (GC), offer powerful capabilities for the analysis of semivolatile compounds like pesticides. A cylindrical ion trap (CIT) mass analyzer can be used in both GC/MS and tandem mass spectrometric (GC/MS/MS) modes. Tandem MS experiments provide enhanced sensitivity and selectivity, which is especially beneficial when analyzing complex matrices such as those found in environmental samples.
In a typical analysis, precursor ions of the target analyte are selected and then dissociated to produce product ions. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis can identify a precursor ion at m/z 307, which fragments to a product ion at m/z 97. This transition is highly specific and allows for accurate quantification even at low levels.
Nitrogen-Phosphorus Detection
The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector used in gas chromatography for the analysis of organic compounds containing nitrogen and/or phosphorus. srigc.com This makes it particularly well-suited for detecting organophosphate pesticides, including metabolites like this compound. srigc.comscioninstruments.com The NPD is similar in design to a Flame Ionization Detector (FID) but utilizes an electrically heated thermionic bead coated with an alkali salt (e.g., rubidium or cesium) positioned between the GC column outlet and a collector electrode. srigc.com
When phosphorus-containing compounds like this compound elute from the GC column and enter the hydrogen plasma surrounding the hot bead, they undergo a catalytic surface reaction that produces thermionic electrons. srigc.com These resulting ions are attracted to the collector, generating an electrical signal. The NPD is approximately 100,000 times more sensitive to phosphorus-containing compounds than to normal hydrocarbons, providing excellent selectivity and minimizing interference from matrix components. srigc.com Method development for the analysis of organophosphorus pesticides and their metabolites in various samples often employs GC-NPD. nih.gov
Electrochemical Methods
Electrochemical sensors represent a promising avenue for the rapid and sensitive detection of organophosphate (OP) compounds. rsc.orgnih.gov These methods are based on the direct measurement of the electrochemical response of the target analyte. Non-enzymatic sensors, in particular, are gaining attention as they avoid the stability issues associated with biological components like enzymes. rsc.orgmdpi.com
One approach involves the use of zirconia (ZrO₂) nanoparticles deposited onto an electrode. acs.org Organophosphates have a strong affinity for the phosphoric group and bind to the ZrO₂ nanoparticle surface. The bound pesticide can then be detected using techniques like square-wave voltammetry (SWV). acs.org Another strategy employs nanostructured gold-modified electrodes, which provide a large number of active sites that facilitate electron transfer, enhancing the electrocatalytic reaction of the organophosphate pesticide and improving sensor performance. mdpi.com While these methods have been developed for the broader class of organophosphorus pesticides, their principles are applicable to the detection of this compound due to its chemical structure. mdpi.comacs.org
Method Validation and Performance Metrics
To ensure that analytical methods are fit for purpose, they must be rigorously validated. Key performance metrics include the limits of detection and quantification, recovery rates, linearity, and precision.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
A study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the analysis of this compound in various agricultural products established specific detection and quantification limits. The LODs were found to be in the range of 0.02 to 2.0 µg/kg, with a consistent LOQ of 5.0 µg/kg across different matrices. nih.gov Another analysis focusing on water samples reported a procedural limit of quantification of 0.002 ppb.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound This interactive table summarizes the reported LOD and LOQ values for this compound in different analytical contexts.
| Matrix Type | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| Agricultural Products (Pea, Asparagus, Wheat, Peanut, Coffee Bean) | UHPLC-MS/MS | 0.02 - 2.0 µg/kg | 5.0 µg/kg |
| Water | Not Specified | Not Reported | 0.002 ppb |
Recovery Rates and Linearity
Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical process. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
For the UHPLC-MS/MS method, this compound and its related metabolites showed good linearities (with a coefficient of determination, R² ≥ 0.9981) within the concentration range of 2.0 to 200.0 µg/L. nih.gov The average spiked recoveries in diverse agricultural matrices such as peas, asparagus, wheat, peanuts, and coffee beans were excellent, ranging from 75.0% to 110.0%. nih.gov Another study reported procedural recovery rates between 90% and 104%.
Table 2: Recovery and Linearity Data for this compound Analysis This interactive table presents the linearity and recovery rate findings from validation studies.
| Analytical Method | Linearity Range | Coefficient of Determination (R²) | Matrix | Recovery Rate |
|---|---|---|---|---|
| UHPLC-MS/MS | 2.0 - 200.0 µg/L | ≥ 0.9981 | Agricultural Products | 75.0% - 110.0% |
| Not Specified | Not Reported | Not Reported | Water | 90% - 104% |
Reproducibility and Repeatability Studies
Precision is a measure of the random error of a method and is typically expressed in terms of repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). researchgate.net Repeatability refers to the agreement between results of successive measurements carried out under the same conditions, while reproducibility assesses the agreement between results when conditions are varied (e.g., different laboratories, analysts, or equipment). researchgate.net
The precision of the UHPLC-MS/MS method for this compound was evaluated by calculating the relative standard deviations (RSDs). The RSDs for the analysis across various agricultural products ranged from 0.7% to 14.9%, indicating high precision and good repeatability of the method. nih.gov
Comparative Research on Disulfoton Sulfone in Environmental and Biological Systems
Comparative Environmental Behavior with Parent Disulfoton (B1670778)
The environmental fate of disulfoton sulfone differs notably from that of its parent compound, disulfoton. These differences are primarily observed in their persistence in soil and their mobility and transport through environmental compartments.
Differential Persistence Characteristics
Disulfoton itself dissipates relatively quickly in the environment, whereas this compound exhibits significantly greater persistence. epa.govcdc.gov Studies have shown that while the parent disulfoton has a half-life of approximately one week in sandy loam soil, its metabolite, this compound, once formed, remains fairly stable over a 42-week period. epa.gov In various soil types, including muck-sand, silt loam, and clay, disulfoton residues dissipate with half-lives ranging from one to six months. epa.gov However, the sulfone metabolite can persist for more than 64 days, long after disulfoton and another intermediate, disulfoton sulfoxide (B87167), have degraded. cdc.govnih.gov This extended persistence means that this compound can be detected in soil long after the initial application of the parent compound. nih.gov
The table below summarizes the comparative persistence of disulfoton and its key metabolites in soil.
Table 1: Comparative Persistence of Disulfoton and its Metabolites in Soil
| Compound | Half-Life/Persistence | Soil Type | Reference |
|---|---|---|---|
| Disulfoton | ~1 week | Sandy Loam | epa.govorst.edu |
| Disulfoton | 1–6 months | Muck-sand, Silt Loam, Clay | epa.gov |
| Disulfoton Sulfoxide | 8–10 weeks | Sandy Loam | epa.gov |
Contrasting Mobility and Transport Patterns
This compound is considerably more mobile in soil than the parent disulfoton. epa.gov Disulfoton has a low to intermediate mobility and tends to bind moderately to strongly to soil particles, with its mobility decreasing as the organic matter content and cation exchange capacity (CEC) of the soil increase. epa.govnih.gov In contrast, this compound, along with the sulfoxide metabolite, is more mobile in soils ranging from sand to silty clay. epa.gov This increased mobility is attributed to changes in polarity upon oxidation.
The higher mobility of the sulfone means it has a greater potential to leach through the soil profile and potentially contaminate groundwater. orst.edu For instance, this compound has been detected at a depth of 20 cm in soil studies. epa.gov While disulfoton is considered slightly mobile in runoff from treated fields, the greater water solubility and lower soil adsorption of its sulfone metabolite suggest a higher potential for transport via water. epa.govnih.gov
Table 2: Comparative Mobility of Disulfoton and its Metabolites
| Compound | Mobility in Soil | Factors Influencing Mobility | Reference |
|---|---|---|---|
| Disulfoton | Low to intermediate | Adsorbs moderately to strongly; Mobility decreases with higher organic matter and CEC. | epa.govnih.gov |
| Disulfoton Sulfoxide | More mobile than parent compound | Increased polarity. | epa.gov |
Comparative Profiling with Other Disulfoton Metabolites
The environmental and biological transformation of disulfoton involves a sequential oxidation process, leading to several key metabolites, including disulfoton sulfoxide and various oxygen analogues.
Disulfoton Sulfoxide Dynamics
Disulfoton sulfoxide is an intermediate metabolite formed during the oxidation of disulfoton to this compound. cdc.govresearchgate.net In both soil and biological systems, the thioether sulfur of disulfoton is first oxidized to form the sulfoxide. cdc.govcdc.gov This sulfoxide is then further oxidized to create the more stable this compound. cdc.gov
In soil, disulfoton sulfoxide has a half-life of 8-10 weeks in sandy loam, which is longer than the parent compound but significantly shorter than the highly persistent sulfone. epa.gov The formation of disulfoton sulfoxide is a key step in the degradation pathway, and its concentration peaks before declining as it is converted to the sulfone. epa.gov Studies on photodegradation in water also show that disulfoton sulfoxide is a major product, reaching maximum concentrations before the sulfone concentration increases. epa.gov
Oxygen Analogues and their Derivatives
In addition to the oxidation of the thioether sulfur, a parallel metabolic pathway involves the oxidation of the thiono sulfur of disulfoton to produce its oxygen analogue, also known as demeton-S. cdc.gov This oxygen analogue can then undergo the same sequential oxidation on its thioether sulfur, resulting in the formation of demeton-S sulfoxide and demeton-S sulfone. cdc.govepa.gov
These oxygen analogues and their sulfoxide and sulfone derivatives are also significant metabolites of disulfoton. cdc.gov In some biological systems, the pathway favoring the formation of demeton-S and its derivatives may be more prominent than the direct oxidation to this compound. cdc.gov For example, in rat liver studies, demeton-S sulfoxide and demeton-S sulfone were identified as major metabolites alongside disulfoton sulfoxide and this compound. cdc.gov
Metabolite Identification and Quantification in Diverse Research Models
This compound, along with other metabolites, has been identified and quantified in a variety of research models, including environmental samples and agricultural products. Advanced analytical techniques are necessary for the accurate detection of these compounds.
A reliable method using dispersive solid-phase extraction (d-SPE) combined with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed to determine levels of disulfoton and its five key metabolites (this compound, disulfoton sulfoxide, demeton-S, demeton-S sulfoxide, and demeton-S sulfone) in agricultural products. nih.gov This method has been successfully applied to matrices such as peas, asparagus, wheat, coffee beans, and peanuts. nih.gov The limits of quantification (LOQs) for this method were established at 5.0 μg/kg, demonstrating high sensitivity. nih.gov
In environmental fate studies, radiolabeling with [14C]disulfoton has been used to trace the formation and decline of metabolites in soil and water. epa.gov These studies allow for the quantification of each metabolite over time, confirming that in aerobic soil, disulfoton sulfoxide and this compound can account for a significant percentage of the applied radioactivity during the incubation period. epa.gov In field monitoring, disulfoton and its metabolites have been detected in runoff water and sediment from treated agricultural fields. epa.gov
Plant Metabolism Studies
Once absorbed by plants, disulfoton is rapidly metabolized. inchem.org The primary metabolic pathway involves the oxidation of the thioether sulfur, leading to the formation of disulfoton sulfoxide and this compound. inchem.orgepa.gov These oxidative metabolites are considered the main components of the residual pesticide found in plant tissues at the time of harvest. epa.govepa.gov
Studies have shown that the rate of metabolism and the proportion of different metabolites can vary among plant species. inchem.org For instance, research on tobacco plants identified this compound and the oxygen analog sulfone (demeton-S-sulfone) as major metabolites. inchem.org In other plants, such as cotton, beans, and alfalfa, a similar rapid oxidation to the sulfoxide and sulfone derivatives has been observed. inchem.org The persistence of these oxidative products, including this compound, in plant tissues is a notable characteristic of disulfoton's metabolic profile in plants. epa.gov
Key Findings in Plant Metabolism:
Rapid Oxidation: Disulfoton is quickly oxidized to disulfoton sulfoxide and then to this compound within plant tissues. inchem.org
Primary Residues: Oxidative metabolites, including the sulfone, constitute the predominant residue at harvest, with the parent compound often being undetectable. epa.gov
Species Variability: The relative amounts of metabolites like this compound can differ depending on the plant species. inchem.org
Table 1: Occurrence of this compound as a Metabolite in Various Plants This table is interactive. You can sort and filter the data.
| Plant Species | Metabolites Identified | Reference |
|---|---|---|
| Tobacco | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Cotton | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Lemon | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Bean | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Alfalfa | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Brussels Sprouts | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
| Cabbage | Disulfoton sulfoxide, this compound, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
Animal Metabolism Studies (e.g., Rodent Models)
In animal systems, the metabolism of disulfoton is qualitatively similar to that in plants, involving rapid oxidation, but the reaction rates are generally faster. inchem.org Studies in rodent models, such as rats and mice, have provided detailed insights into the absorption, distribution, and excretion of disulfoton and its metabolites, including this compound. cdc.govinchem.org
Following oral administration in rats, disulfoton is extensively absorbed and metabolized. cdc.govepa.gov The metabolic pathways include the oxidation of the thioether sulfur to form disulfoton sulfoxide and this compound, and the oxidative desulfuration of the thiono sulfur to produce the oxygen analogs (e.g., demeton-S-sulfone). cdc.gov These metabolites, along with hydrolysis products like diethyl phosphate (B84403) and diethyl phosphorothioate (B77711), are primarily excreted in the urine. cdc.govinchem.org
One study noted that while disulfoton sulfoxide and demeton (B52138) S-sulfone were identified in rat liver, this compound was not recovered from the liver within 120 minutes of exposure. cdc.gov However, other research has confirmed the presence of this compound and its oxygen analog, demeton S-sulfone, in the urine of rats after oral exposure to the parent compound. cdc.govepa.gov Tissue distribution studies in rats showed that the highest concentrations of disulfoton-related residues occurred in the liver and kidneys. inchem.org
Key Findings in Animal Metabolism:
Similar but Faster Pathways: The metabolic routes in mammals mirror those in plants but occur at a significantly faster rate. inchem.org
Major Excretory Route: The primary route of excretion for disulfoton and its metabolites is through the urine. cdc.govepa.gov
Identified Metabolites: Urinary metabolites in rats include disulfoton sulfoxide, this compound, and their oxygen analogs, alongside hydrolysis products. cdc.govepa.gov
Table 2: Summary of Disulfoton Metabolism Findings in Rats This table is interactive. You can sort and filter the data.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Excretion Route | Urine (approx. 84.3% in males, 78.9% in females over 10 days) | cdc.gov |
| Fecal Excretion | Approx. 6.1% in males, 7.8% in females over 10 days | cdc.gov |
| Peak Tissue Concentration | Occurred approximately 6 hours after dosing | inchem.org |
| Highest Tissue Residues | Liver, followed by kidneys | inchem.org |
| Identified Urinary Metabolites | Diethyl phosphate, Diethyl phosphorothioate, Disulfoton sulfoxide, Demeton S-sulfoxide, Demeton S-sulfone | cdc.govepa.govinchem.org |
| Liver Metabolites | Disulfoton sulfoxide, Demeton-S sulfoxide, Demeton-S sulfone | inchem.org |
Microbial Biotransformation Studies
Microbial activity in the environment, particularly in soil, plays a significant role in the transformation of disulfoton. inchem.org The biotransformation process in soil also leads to the formation of oxidative metabolites, including this compound. The rate of disulfoton degradation in soil is influenced by factors such as soil type and the level of microbial activity. inchem.org
Studies have shown that the half-life of disulfoton in various soils ranges from 30 to 100 days. inchem.org During this degradation process, both this compound and its oxygen analog sulfone have been detected as metabolites in the soil. inchem.org In contrast to plant and animal metabolism where the sulfoxide is a major intermediate, some soil studies have found that sulfoxides occurred in only minute amounts, while sulfones were more readily detected. inchem.org This suggests that the microbial oxidation of the sulfoxide to the sulfone may be a relatively rapid step in the soil environment.
Computational tools for predicting microbial metabolism also suggest pathways for disulfoton degradation that involve the formation of sulfoxide and sulfone derivatives. researchgate.net The biotransformation by microorganisms is a critical component of the environmental fate of disulfoton, converting it into more polar and often more persistent compounds like this compound.
Key Findings in Microbial Biotransformation:
Soil Degradation: Microbial activity is a key driver of disulfoton degradation in soil. inchem.org
Metabolite Formation: this compound and the corresponding oxygen analog sulfone are identified as microbial metabolites in soil. inchem.org
Influencing Factors: The rate of biotransformation is dependent on soil characteristics and the extent of microbial activity. inchem.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Type |
|---|---|---|
| Disulfoton | C8H19O2PS3 | Parent Insecticide |
| This compound | C8H19O4PS3 | Metabolite |
| Disulfoton sulfoxide | C8H19O3PS3 | Metabolite |
| Demeton-S-sulfone | C8H19O5PS2 | Metabolite |
| Demeton-S-sulfoxide | C8H19O4PS2 | Metabolite |
| Diethyl phosphate | C4H11O4P | Hydrolysis Product |
Emerging Research Areas and Unaddressed Scientific Inquiries
Elucidation of Novel Biotransformation Pathways and Intermediates
The biotransformation of disulfoton (B1670778) involves several pathways, including the oxidation of the thioether sulfur to produce sulfoxides and sulfones, oxidation of the thiono sulfur to produce oxygen analogs, and hydrolysis of the P-S-C linkage cdc.govca.gov. Disulfoton sulfone is a key oxidative metabolite formed from the parent compound inchem.orgsigmaaldrich.com. Studies in rats have identified this compound in urine after oral exposure to disulfoton, consistent with metabolic pathways involving sequential oxidation cdc.gov. Other identified oxidative metabolites in urine samples from rats include disulfoton oxygen analogue sulfoxide (B87167) and disulfoton oxygen analogue sulfone inchem.org.
While the primary metabolic pathways leading to this compound are generally understood, research continues to explore the nuances of these transformations in different organisms and environmental matrices. For instance, studies have investigated the metabolism of disulfoton in plants like lettuce and potatoes, identifying this compound among the major metabolites fao.org. The relative importance of each metabolic pathway can be challenging to deduce from the final metabolites alone, as several intermediate metabolites can lead to common products cdc.gov. Further research is needed to fully characterize all potential intermediates and the precise conditions under which different pathways are favored in various biological and environmental systems.
Development of Advanced Analytical Techniques for Trace Analysis
Accurate and sensitive detection of this compound in various matrices is crucial for environmental monitoring and research. The development of advanced analytical techniques is an active area of research. Methods are being developed for the trace analysis of disulfoton and its metabolites, including this compound, in complex samples such as human blood and urine, as well as environmental water samples sigmaaldrich.com.
Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with extraction methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being explored for the simultaneous determination of disulfoton and its metabolites in agro-products researchgate.net. These methods aim to achieve low limits of quantification to meet regulatory requirements, such as the European Union's maximum residue limit (MRL) which considers the sum of disulfoton and its five metabolites researchgate.net.
Another approach involves the use of multiwalled carbon nanotubes (MWCNTs) for dispersive solid-phase extraction (d-SPE) of organophosphorus pesticides, including this compound, from environmental water samples prior to gas chromatography-nitrogen phosphorus detection (GC-NPD) researchgate.net. These advanced techniques offer improved sensitivity, selectivity, and efficiency compared to traditional methods.
Table 1 summarizes some advanced analytical approaches for this compound analysis:
| Analytical Technique | Extraction Method | Sample Matrix | Target Analytes | Reference |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | QuEChERS | Human Blood and Urine, Agro-products | Disulfoton and five metabolites (including this compound) | sigmaaldrich.comresearchgate.net |
| Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) | Multiwalled Carbon Nanotubes Dispersive Solid-Phase Extraction (d-SPE) | Environmental Water | 15 organophosphorus pesticides and metabolites (including this compound) | researchgate.net |
Comprehensive Modeling of this compound Environmental Dynamics
Understanding the environmental dynamics of this compound is essential for assessing its persistence and potential for transport. Research in this area involves modeling its behavior in different environmental compartments, such as soil and water.
This compound has been shown to be more persistent in soil than the parent compound and its sulfoxide metabolite cdc.govcdc.govepa.gov. While disulfoton and disulfoton sulfoxide may degrade relatively quickly in soil, this compound can persist for extended periods cdc.govcdc.gov. Studies have indicated that this compound is mobile in soil, with the potential to move into deeper soil layers cdc.govresearchgate.netnih.gov. This mobility is influenced by factors such as soil type, pH, and organic content cdc.govepa.gov.
Modeling efforts, such as those using PRZM/EXAMs, have been employed to estimate concentrations of disulfoton in surface water, although comprehensive environmental fate information on its degradates, including this compound, is sometimes insufficient to fully characterize their fate and transport epa.gov. Further research is needed to develop more comprehensive models that accurately predict the long-term behavior and transport of this compound in various environmental settings, taking into account factors like persistence, mobility, and potential for leaching to groundwater cdc.govnih.govepa.gov.
Innovative Approaches in Environmental Remediation Research
Given the persistence and mobility of this compound in the environment, research into innovative remediation approaches is gaining importance. While the provided search results did not detail specific remediation techniques solely for this compound, the broader field of environmental remediation is exploring novel methods applicable to persistent organic pollutants.
Innovative environmental remediation techniques discussed in recent literature include bioremediation, advanced oxidation processes (AOPs), nanotechnology, and the use of biomimetic materials sdiarticle5.com. Bioremediation, which utilizes microbial processes to degrade contaminants, is considered an eco-friendly approach sdiarticle5.com. Advanced oxidation processes, such as those involving titanium dioxide (TiO2) photocatalysis, have shown effectiveness in degrading disulfoton in water, identifying several intermediate products researchgate.netresearchgate.net. While these studies focused on the parent compound, the principles and techniques may be applicable to the degradation of this compound as well.
Further research is needed to specifically investigate the efficacy of these innovative remediation techniques for the removal or degradation of this compound from contaminated soil and water. This includes identifying specific microorganisms capable of metabolizing this compound, optimizing AOP conditions for its degradation, and exploring the potential of nanomaterials or biomimetic approaches for its sequestration or transformation.
Table 2 outlines some innovative remediation concepts with potential relevance to this compound:
| Remediation Approach | Description | Potential Relevance to this compound | Reference |
| Bioremediation | Utilizing microorganisms to degrade contaminants. | Identifying microbial pathways and organisms capable of degrading this compound. | sdiarticle5.com |
| Advanced Oxidation Processes (AOPs) | Employing strong oxidants or photocatalysis to break down pollutants. | Adapting AOPs (e.g., TiO2 photocatalysis) for the degradation of this compound in water and soil. | researchgate.netsdiarticle5.comresearchgate.net |
| Nanotechnology | Using nanomaterials for contaminant removal or transformation. | Developing nanomaterials for the adsorption or catalytic degradation of this compound. | sdiarticle5.com |
| Biomimetic Materials/Coatings | Designing materials that mimic biological processes for remediation. | Exploring biomimetic approaches for the selective capture or transformation of this compound. | sdiarticle5.com |
Q & A
Basic: What analytical methods are recommended for detecting disulfoton sulfone in plant and animal agro-products?
Answer:
this compound and its metabolites are best analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) coupled with a modified QuEChERS extraction protocol. Key steps include:
- Extraction : Use acetonitrile with 1% acetic acid for optimal recovery (71.3–114.4% across matrices like maize, milk, and chicken) .
- Cleanup : Multiwalled carbon nanotubes (MWCNTs) reduce matrix effects (MEs < 20%) compared to traditional sorbents like PSA or C18 .
- Chromatography : Employ acetonitrile-0.05% formic acid mobile phase to resolve this compound (retention time: 5.32 min) from co-eluting metabolites (e.g., demeton-S sulfone at 4.02 min) .
- MS Parameters : Precursor ion m/z 307.05 → product ions m/z 97.00 (primary) and 125.10 (confirmatory) with collision energies of -33 V and -18 V, respectively .
Advanced: How can researchers resolve discrepancies in metabolite quantification between GC-FPD and LC-MS/MS methods?
Answer:
Discrepancies arise due to oxidation state variability (e.g., sulfoxide vs. sulfone conversion during extraction) and matrix interference . To mitigate:
- Pre-oxidation : Treat samples with m-chloroperbenzoic acid to convert all metabolites to sulfones, enabling single-peak quantification .
- Validation : Cross-validate using EPA Method 525.2-certified standards (e.g., MET-11819A-100MG) and spike recovery tests in complex matrices (e.g., asparagus, wheat) .
- Data Correction : Apply matrix-matched calibration curves (e.g., y = 7.04×10³x – 8.24×10³ for asparagus) to account for signal suppression/enhancement .
Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
- Water Solubility : 0.025 g/L at 20°C necessitates using organic solvents (e.g., acetonitrile) for extraction .
- Vapor Pressure : 0.00024 hPa at 20°C implies low volatility; closed-system handling is unnecessary .
- Stability : No thermal decomposition below 225°C, but hydrolyzes under alkaline conditions (pH > 8). Use pH 5–7 buffers in extraction .
Advanced: How can species-specific metabolic differences (e.g., rat vs. human) impact toxicokinetic studies of this compound?
Answer:
- Sexual Dimorphism : Male rats eliminate this compound faster than females due to hepatic CYP450 activity variations .
- Metabolic Pathways : In humans, sulfoxidation to demeton-S sulfone predominates over sulfone formation, unlike rodents .
- Study Design : Use in vitro hepatocyte models from human donors to validate in vivo rodent data. Monitor urinary metabolites (e.g., demeton-S sulfone) as biomarkers .
Basic: How should researchers validate method sensitivity for this compound to meet international MRLs?
Answer:
- LOQ Targets : Achieve ≤1 µg/kg using isotope dilution (e.g., disulfoton-d10) and enhanced MS/MS signal-to-noise ratios .
- Calibration : Use 6–8-point curves with R² ≥ 0.9986 (validated in pea, coffee bean, and peanut matrices) .
- Interlaboratory Trials : Follow AOAC Appendix K guidelines, ensuring RSDs < 16% across fortification levels (0.1–5 µg/kg) .
Advanced: What strategies optimize this compound detection in lipid-rich animal tissues (e.g., chicken fat)?
Answer:
- Lipid Removal : Freeze-out at -20°C followed by dispersive SPE with Z-Sep+ (zirconia-coated silica) reduces lipid content by 95% .
- Ionization Suppression Mitigation : Dilute extracts 1:5 with 0.1% formic acid before LC-MS/MS injection .
- Alternative Detectors : For GC-based methods, use pulsed splitless PTV inlets (65 psi) coupled with flame photometric detection (FPD) to enhance sensitivity in fatty matrices .
Basic: How do regulatory guidelines (e.g., EPA, NIOSH) inform this compound handling in laboratory settings?
Answer:
- Exposure Limits : NIOSH recommends <0.1 mg/m³ airborne concentration; use fume hoods for sample preparation .
- Waste Disposal : Incinerate at ≥1,000°C with alkaline scrubbers to prevent phosphorothioate emissions .
Advanced: What computational tools predict this compound’s environmental persistence and bioaccumulation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
